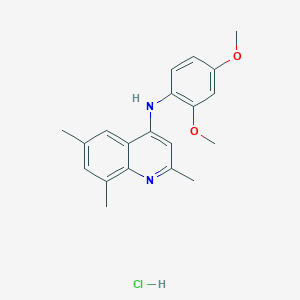![molecular formula C10H7N5S B5066401 (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile](/img/structure/B5066401.png)
(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TBA has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to possess various pharmacological properties, including antitumor, antifungal, and antibacterial activities. TBA has also been reported to exhibit potent inhibitory effects on various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Moreover, TBA has been found to be a potent antioxidant and radical scavenger, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Wirkmechanismus
Target of Action
The primary targets of (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile are currently unknown. This compound is a heterocyclic compound and is used for proteomics research .
Result of Action
As a product for proteomics research , it may have potential for future research in antimicrobial and antiviral areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TBA is its high purity and stability, which make it suitable for various laboratory experiments. Moreover, TBA has been found to be relatively easy to synthesize using simple and efficient methods. However, one of the major limitations of TBA is its potential toxicity, which requires careful handling and storage. Moreover, the exact mechanism of action of TBA is not fully understood, which limits its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for the study of TBA, including the investigation of its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Moreover, further studies are needed to elucidate the exact mechanism of action of TBA and its potential interactions with other compounds. Additionally, the development of new synthesis methods for TBA and its derivatives can lead to the discovery of new pharmacological properties and applications.
Synthesemethoden
TBA can be synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with 3-bromo-1-propyne in the presence of copper(I) iodide and triphenylphosphine, followed by the reaction with sodium azide in DMF. This method yields TBA in good yields and high purity.
Eigenschaften
IUPAC Name |
2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c11-5-6-16-10-14-13-9-12-7-3-1-2-4-8(7)15(9)10/h1-4H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZKLQYBNTWPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
![methyl {4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5066332.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5066343.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5066349.png)


![1,5-dimethyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066372.png)



![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)

![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)